2-chloro-N-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methyl]acetamide
Description
2-Chloro-N-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methyl]acetamide is a chloroacetamide derivative characterized by a 2-methyl-2,3-dihydrobenzofuran moiety attached to the acetamide backbone. This compound belongs to a class of bioactive molecules often explored for agrochemical and pharmaceutical applications due to their structural versatility. The 2,3-dihydrobenzofuran system introduces rigidity and lipophilicity, which may influence solubility, metabolic stability, and receptor binding compared to simpler aromatic acetamides.
Properties
IUPAC Name |
2-chloro-N-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2/c1-8-4-10-5-9(2-3-11(10)16-8)7-14-12(15)6-13/h2-3,5,8H,4,6-7H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCYDXVKHGZLPOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(O1)C=CC(=C2)CNC(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methyl]acetamide typically involves the following steps:
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Formation of the Benzofuran Ring: : The benzofuran ring can be synthesized through the cyclization of appropriate precursors. One common method involves the use of 2-hydroxybenzaldehyde and an appropriate alkene under acidic conditions to form the benzofuran core.
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Introduction of the Chloroacetamide Group: : The chloroacetamide group can be introduced by reacting the benzofuran derivative with chloroacetyl chloride in the presence of a base such as triethylamine. This reaction typically occurs at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of 2-chloro-N-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methyl]acetamide can be scaled up by optimizing the reaction conditions. Continuous flow reactors may be used to ensure consistent product quality and yield. Solvent selection, temperature control, and purification methods such as recrystallization or chromatography are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
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Substitution Reactions: : The chloroacetamide group in the compound is reactive towards nucleophiles, making it susceptible to substitution reactions. Common nucleophiles include amines, thiols, and alcohols.
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Oxidation and Reduction: : The benzofuran ring can undergo oxidation to form benzofuranones or reduction to form dihydrobenzofurans. These reactions typically require specific catalysts and conditions.
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Hydrolysis: : The chloroacetamide group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide, potassium thiocyanate, or primary amines in solvents like dimethylformamide (DMF) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of substituted acetamides.
Oxidation: Formation of benzofuranones.
Reduction: Formation of dihydrobenzofurans.
Scientific Research Applications
Medicinal Chemistry Applications
Due to its structural features, this compound shows promise in several areas of medicinal chemistry:
- Anti-inflammatory Agents : Compounds with similar structures have been explored for their anti-inflammatory properties, making this compound a candidate for further investigation in this field.
- Anticancer Activity : The unique benzofuran moiety may confer biological activity that could be beneficial in drug discovery programs targeting cancer therapies .
- Nucleophilic Substitution Reactions : The presence of the chloro group allows for various nucleophilic substitutions, which can lead to the formation of diverse derivatives with potentially unique biological activities .
Case Studies and Research Findings
Several studies have highlighted the potential applications of compounds structurally related to 2-chloro-N-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methyl]acetamide:
Table 1: Comparison of Related Compounds
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| N-(6-chloro-2-methyl-2H-indazol-5-yl)acetamide | Indazole core | Potential anticancer activity | Indazole moiety provides different interactions |
| Benzofuran derivatives | Benzofuran backbone | Anti-inflammatory properties | Variability in substituents affects activity |
| Chloroacetyl derivatives | Chloroacetyl group | Diverse reactivity patterns | Reactivity varies based on substituents |
These comparisons indicate that compounds with similar structural motifs may exhibit a range of biological activities, suggesting that 2-chloro-N-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methyl]acetamide could be a valuable addition to medicinal chemistry libraries aimed at drug discovery.
Mechanism of Action
The mechanism of action of 2-chloro-N-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methyl]acetamide is not fully understood, but it is believed to interact with specific molecular targets in biological systems. The chloroacetamide group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting their function. The benzofuran ring may interact with various receptors or enzymes, modulating their activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s structural uniqueness lies in its dihydrobenzofuran core. Below is a comparative analysis with key analogs:
Key Observations
Structural Diversity: The target compound features a dihydrobenzofuran ring, distinguishing it from pyridine (e.g., N-(2-hydroxypyridin-3-yl)acetamide) or thienyl (e.g., dimethenamid) analogs. Chloroacetamide herbicides like alachlor and dimethenamid share the chloroacetamide backbone but differ in aromatic substituents, which dictate selectivity and potency .
Physicochemical Properties :
- The dihydrobenzofuran group in the target compound likely enhances lipophilicity compared to pyridine-based analogs (e.g., logP ~2.5 estimated), favoring membrane permeability. In contrast, hydroxylated pyridine derivatives (e.g., N-(2-hydroxypyridin-3-yl)acetamide) may exhibit higher polarity and aqueous solubility .
- Crystallographic Data : Structural studies of related acetamides (e.g., 2,2-dichloro-N-(2,3-dimethylphenyl)acetamide) reveal hydrogen-bonding patterns (N–H⋯O and C–H⋯O) that stabilize crystal lattices, a feature likely shared by the target compound .
Biological Activity
2-chloro-N-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methyl]acetamide is a synthetic compound characterized by a chloroacetamide functional group attached to a benzofuran derivative. It exhibits potential biological activities that make it a candidate for further research in medicinal chemistry, particularly in the fields of oncology and antimicrobial therapy.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 253.73 g/mol. The structure features a chloro substituent at the second position of the acetamide group, which is significant for its reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 253.73 g/mol |
| Chloro Group Position | 2nd position |
| Benzofuran Moiety | Present |
Anticancer Potential
Research indicates that compounds similar to 2-chloro-N-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methyl]acetamide exhibit significant anticancer properties. For instance, benzofuran derivatives have been shown to possess cytotoxic effects against various cancer cell lines. A study demonstrated that certain benzofuran derivatives had IC50 values as low as 0.1 μM against leukemia cells, suggesting strong potential for further investigation into their mechanisms of action and therapeutic applications .
Antimicrobial Activity
Benzofuran derivatives have also been explored for their antimicrobial properties. In vitro studies have shown that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentration (MIC) values reported range from 0.78 μg/mL to 6.25 μg/mL against various bacterial strains, indicating promising antimicrobial activity .
Structure-Activity Relationship (SAR)
The biological activity of 2-chloro-N-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methyl]acetamide can be influenced by its structural components:
- Chloro Substituent : The presence of the chloro group is crucial for nucleophilic substitution reactions, which can lead to the formation of more biologically active derivatives.
- Benzofuran Moiety : This structural element has been associated with various biological activities, including anti-inflammatory and anticancer effects.
- Acetamide Group : The acetamide functionality plays a role in enhancing solubility and bioavailability.
Study on Anticancer Activity
In a study evaluating the anticancer potential of benzofuran derivatives, researchers synthesized several compounds and tested their effects on cancer cell lines. Among them, derivatives with specific substitutions showed enhanced activity against K562 leukemia cells with IC50 values ranging from 0.1 μM to 5 μM . The presence of hydroxyl groups was found to be essential for modulating anticancer activity.
Antimicrobial Screening
A comprehensive screening of benzofuran derivatives revealed that compounds with specific substituents exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The MIC values ranged from 4.69 to 22.9 µM against various strains, showcasing the potential for developing new antimicrobial agents based on this scaffold .
Q & A
Q. What are the recommended synthetic routes and optimization strategies for synthesizing 2-chloro-N-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methyl]acetamide?
- Methodological Answer : The compound can be synthesized via multi-step organic reactions, such as chloroacetylation of a benzofuran-derived amine precursor. Optimization involves controlling reaction conditions (e.g., temperature, solvent polarity, and stoichiometry of reagents like chloroacetyl chloride). For example, highlights the use of IR and NMR to monitor intermediates and final products, ensuring high yield and purity. Parallel purification techniques (e.g., column chromatography or recrystallization) are critical to isolate the target compound from by-products . further emphasizes multi-step synthesis with characterization via elemental analysis and mass spectrometry for validation .
Q. How can spectroscopic techniques confirm the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : Analyze - and -NMR spectra to confirm proton environments (e.g., dihydrobenzofuran methyl groups, chloroacetamide CH) and carbon backbone integrity. and detail the use of chemical shifts (e.g., δ 4.2–4.5 ppm for CHCl) to verify structural motifs .
- IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1650–1700 cm, N-H bend at ~1550 cm) as outlined in .
- Mass Spectrometry : Confirm molecular weight via ESI-MS or MALDI-TOF, ensuring no impurities exceed 5% () .
Q. What are the best practices for characterizing crystal structures of such acetamide derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. and demonstrate the use of SC-XRD to resolve bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding networks involving the acetamide group). Data refinement with software like SHELX or Olex2 ensures accuracy .
Advanced Research Questions
Q. How can researchers design experiments to elucidate reaction mechanisms and by-product formation during synthesis?
- Methodological Answer :
- Reaction Monitoring : Use in-situ techniques like HPLC or LC-MS to track intermediates and by-products (e.g., detected a trichloroethane by-product via NMR during synthesis) .
- Kinetic Studies : Vary reaction parameters (e.g., solvent, catalyst) to identify rate-determining steps. suggests analyzing substituent effects on aromatic rings to predict reactivity .
Q. What methodologies are suitable for studying structure-activity relationships (SAR) of this compound in pharmacological contexts?
- Methodological Answer :
- Biological Assays : Test analogs with modified substituents (e.g., halogen position, benzofuran methylation) against target enzymes (e.g., kinases, GPCRs). and highlight SAR studies using cytotoxicity assays and protein binding assays .
- Computational Docking : Employ tools like AutoDock or Schrödinger to predict binding affinities. For example, the dihydrobenzofuran moiety may interact with hydrophobic pockets in target proteins .
Q. How can computational methods predict physicochemical properties and degradation pathways?
- Methodological Answer :
- DFT Calculations : Optimize geometry and calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity ( indirectly supports this via computational analysis of analogs) .
- Environmental Fate Modeling : Use software like EPI Suite to estimate biodegradation half-lives or soil adsorption coefficients (K). and reference environmental persistence studies for related acetamide pesticides .
Q. How can experimental data be integrated with theoretical frameworks to propose mechanisms of action?
- Methodological Answer : Link findings to existing theories (e.g., enzyme inhibition models, QSAR principles). emphasizes aligning SAR data with conceptual frameworks (e.g., lock-and-key binding theory) . For example, ’s interaction studies with biological targets can be contextualized using pharmacophore models .
Contradictions and Limitations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
